molecular formula C9H9N3S B2629327 2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 2360-40-9

2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B2629327
CAS RN: 2360-40-9
M. Wt: 191.25
InChI Key: AJCIJGNSDRIHBH-UHFFFAOYSA-N
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Description

“2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione” is a compound that belongs to the class of 1,2,4-triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered ring . They are known for their ability to bind with a variety of enzymes and receptors in biological systems, thus exhibiting versatile biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been extensively studied . Various methods have been developed, including chemical and enzymatic methods . Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides . Enzymatic methods involve the use of enzymes to catalyze the formation of the triazole ring .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles, including “this compound”, is characterized by a five-membered ring containing two carbon and three nitrogen atoms . This structure allows triazoles to readily bind with various enzymes and receptors in biological systems .


Chemical Reactions Analysis

Triazole derivatives have been found to exhibit a wide range of chemical reactions . For example, substitution with an alkyl group at the 5-position of the triazole nucleus can significantly increase the activity of the compound . Furthermore, introducing electron-donating groups can contribute to good inhibitory activity against certain enzymes .

Scientific Research Applications

Synthesis and Structural Assessment

  • The compound has been used in the synthesis of other chemical derivatives. For instance, its reaction with 2-cyanopyridine and chloroacetic acid, followed by esterification, led to the creation of a specific ligand used in forming a Hg(II) complex. This synthesis and the molecular structure of the resulting complex were examined through X-ray diffractometry (Castiñeiras, García-Santos, & Saa, 2018).

Study of Tautomerism and Physicochemical Properties

  • A novel crystalline compound related to this chemical was synthesized, exhibiting thiol/thione tautomerism. This tautomerism and the compound's structure were studied using various methods including X-ray diffraction, NMR, and DFT calculations (Aouad et al., 2018).

Antioxidant and Urease Inhibition Activities

  • Derivatives of this compound have been synthesized and tested for their antioxidant and urease inhibition activities. Some derivatives demonstrated significant potency in these activities, surpassing standard drugs in certain cases (Khan et al., 2010).

Antimicrobial Activities

  • A series of derivatives of this compound were synthesized and tested for their antimicrobial activities, showing effectiveness against Gram-positive bacteria (Dogan et al., 1997).

Study of Molecular Interactions and Inhibitory Actions

  • The compound was used to study binding interactions with certain receptors, offering insights into its possible inhibitory actions in biological systems (Nayak & Poojary, 2019).

Exploration of Biological Activity

  • Studies have been conducted to predict the biological activity of certain derivatives, aiding in the identification of substances with specific types of biological activity (Hotsulia & Fedotov, 2019).

Future Directions

The future research directions for “2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione” and similar compounds could involve further exploration of their synthesis methods, investigation of their biological activities, and development of new drugs based on these compounds . Additionally, more research is needed to fully understand their safety profile and potential toxic effects .

Biochemical Analysis

Biochemical Properties

1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. The compound’s interaction with these enzymes can lead to enzyme inhibition or activation, affecting the metabolic pathways of other substances . Additionally, 1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione has been shown to interact with proteins involved in oxidative stress responses, potentially enhancing the antioxidant defense mechanisms of cells .

Cellular Effects

The effects of 1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the expression of genes involved in oxidative stress responses, leading to increased production of antioxidant enzymes . Moreover, 1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, 1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione exerts its effects through various binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds . Additionally, 1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in oxidative stress responses and other cellular processes .

Temporal Effects in Laboratory Settings

The effects of 1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, particularly in pathways related to oxidative stress responses .

Dosage Effects in Animal Models

The effects of 1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhanced antioxidant defense and improved metabolic function . At high doses, 1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione can exhibit toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux by modulating the activity of key enzymes involved in oxidative stress responses and other metabolic pathways . Additionally, 1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione can affect metabolite levels, leading to changes in the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of 1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione within cells and tissues are mediated by specific transporters and binding proteins. The compound can interact with membrane transporters, facilitating its uptake into cells and its distribution to various cellular compartments . Additionally, binding proteins can influence the localization and accumulation of 1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione within tissues, affecting its overall bioavailability and activity .

Subcellular Localization

The subcellular localization of 1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione is crucial for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, 1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione has been observed to localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses . The subcellular localization of the compound can also affect its interactions with other biomolecules, modulating its overall biological activity.

properties

IUPAC Name

2-methyl-4-phenyl-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-11-9(13)12(7-10-11)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCIJGNSDRIHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=S)N(C=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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